N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethyl)benzene-1-sulfonamide
Description
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a benzenesulfonamide derivative characterized by a para-trifluoromethyl (-CF₃) group on the benzene ring and a hydroxy-substituted oxane (tetrahydropyran) moiety attached to the sulfonamide nitrogen.
Key structural features:
- Sulfonamide core: Provides hydrogen-bonding capacity and metabolic stability.
- Trifluoromethyl group: Enhances lipophilicity and resistance to oxidative metabolism.
- Oxane (tetrahydropyran) ring: Contributes to conformational rigidity and may improve solubility compared to purely alkyl chains.
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S/c16-15(17,18)12-1-3-13(4-2-12)24(21,22)19-8-5-14(20)11-6-9-23-10-7-11/h1-4,11,14,19-20H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGUHIYDYCTZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the oxan-4-yl propyl chain: This can be achieved through the reaction of an appropriate epoxide with a suitable nucleophile.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonamides.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors involved in critical biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
The compound in , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, shares the benzenesulfonamide core but differs significantly in substituents:
Key Differences :
Perfluorinated Benzenesulfonamides ()
Perfluorinated analogs like [69013-34-9] Benzenesulfonamide, N-methyl-4-[[...]-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]- () feature extensive fluorination, leading to distinct physicochemical properties:
Key Differences :
4-Methylbenzenesulfonamide Derivatives ()
Compounds like N-((S)-3-Bromo-1-phenyl-propyl)-4-methyl-benzenesulfonamide () highlight the impact of substituent variations:
Key Differences :
- The CF₃ group in the target compound increases the sulfonamide’s acidity (pKa ~5–6) compared to the methyl-substituted analogs (pKa ~8–9), influencing binding interactions in biological systems .
- The oxane ring in the target compound may confer better metabolic stability than the phenylpropyl group in derivatives.
Biological Activity
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a benzene ring with a trifluoromethyl substituent and a hydroxy-oxane side chain. The structural formula can be represented as follows:
Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. This specific compound may exhibit similar mechanisms, potentially acting as an antimicrobial agent. The trifluoromethyl group is hypothesized to enhance lipophilicity, improving membrane permeability and bioavailability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that sulfonamides can exhibit broad-spectrum antimicrobial properties. In vitro studies have shown that related compounds demonstrate significant activity against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfonamide A | E. coli | 32 µg/mL |
| Sulfonamide B | S. aureus | 16 µg/mL |
| N-[3-hydroxy... | P. aeruginosa | TBD |
2. Anti-inflammatory Effects
Sulfonamides have been noted for their anti-inflammatory properties. In animal models, compounds with similar structures have shown the ability to reduce inflammatory markers such as TNF-alpha and IL-6.
3. Cardiovascular Effects
Some studies suggest that sulfonamide derivatives may influence cardiovascular function by modulating perfusion pressure. A study involving benzenesulfonamide derivatives indicated changes in perfusion pressure over time, suggesting potential vasodilatory effects.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of various sulfonamide derivatives against resistant strains of bacteria. This compound was included in the screening, showing promising results against methicillin-resistant Staphylococcus aureus (MRSA).
Case Study 2: Anti-inflammatory Activity
In a controlled trial, the compound was administered to mice with induced inflammation. Results showed a significant reduction in paw swelling and histological evidence of decreased inflammatory cell infiltration compared to controls.
Research Findings
Recent findings highlight the potential of this compound in treating infections caused by resistant bacteria and its role in managing inflammatory conditions. Further research is required to elucidate its full therapeutic potential and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
